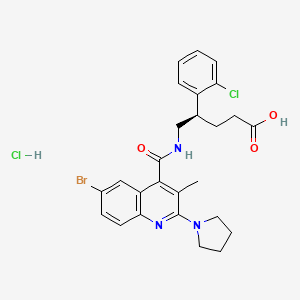

BAY-6672 hydrochloride

Descripción

Propiedades

Fórmula molecular |

C26H28BrCl2N3O3 |

|---|---|

Peso molecular |

581.3 g/mol |

Nombre IUPAC |

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C26H27BrClN3O3.ClH/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28;/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33);1H/t17-;/m0./s1 |

Clave InChI |

GTKCWLJRFBWMPZ-LMOVPXPDSA-N |

SMILES isomérico |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl.Cl |

SMILES canónico |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of BAY-6672 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6672 hydrochloride is a potent and selective antagonist of the human Prostaglandin F (FP) receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of fibrotic diseases.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of BAY-6672, its interaction with the FP receptor, and the subsequent downstream signaling events that mediate its anti-fibrotic effects. The information presented herein is intended to support further research and drug development efforts targeting the PGF2α-FP receptor signaling axis in idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.

Introduction to this compound and its Target

This compound is a small molecule inhibitor developed as a therapeutic candidate for idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease characterized by excessive deposition of extracellular matrix (ECM) and the formation of scar tissue.[3][4] The primary molecular target of BAY-6672 is the human Prostaglandin F receptor (FP receptor), also known as PTGFR.[1][2] Prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, is a lipid mediator that has been shown to be elevated in the bronchoalveolar lavage fluid of IPF patients.[5][6] The activation of the FP receptor by PGF2α is a key signaling pathway that drives fibroblast proliferation, collagen production, and the overall fibrotic process, often acting independently of the well-established transforming growth factor-beta (TGF-β) pathway.[5][6][7]

Core Mechanism of Action: FP Receptor Antagonism

This compound functions as a competitive antagonist at the FP receptor. This means that it binds to the receptor at the same site as the endogenous ligand, PGF2α, but does not activate it. By occupying the binding site, BAY-6672 prevents PGF2α from activating the receptor, thereby inhibiting its downstream signaling cascades.

Quantitative Pharmacological Data

The potency and selectivity of BAY-6672 have been characterized through various in vitro assays. The following table summarizes the key quantitative data for BAY-6672 and its hydrochloride salt.

| Parameter | Receptor | Value | Reference |

| IC50 | Human FP Receptor | 11 nM | [1][2][8][9] |

| IC50 | Prostaglandin E2 Receptor Subtype EP1 | >10 µM | [10] |

| IC50 | Prostaglandin E2 Receptor Subtype EP2 | >10 µM | [10] |

| IC50 | Prostaglandin E2 Receptor Subtype EP3 | >10 µM | [10] |

| IC50 | Prostaglandin E2 Receptor Subtype EP4 | >9.4 µM | [10] |

| IC50 | Prostaglandin I2 (IP) Receptor | >10 µM | [10] |

| IC50 | Prostaglandin D2 (DP) Receptor | >10 µM | [10] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Downstream Signaling Pathways Modulated by BAY-6672

The antagonism of the FP receptor by this compound leads to the inhibition of several key downstream signaling pathways that are central to the progression of fibrosis.

Inhibition of Fibroblast Proliferation and Collagen Synthesis

Activation of the FP receptor by PGF2α on lung fibroblasts stimulates their proliferation and the production of collagen, a major component of the fibrotic scar.[5][6] This process is mediated, in part, through the activation of the small GTPase Rho signaling pathway.[6] By blocking the FP receptor, BAY-6672 effectively curtails these pro-fibrotic activities of fibroblasts.

Modulation of Fibroblast Phenotype

Recent studies have indicated that PGF2α signaling through the FP receptor can reprogram adventitial fibroblasts into an "inflammatory/transitional" cell state.[1][11] This phenotypic switch is a critical step in the fibrotic cascade. BAY-6672, by inhibiting this signaling, is proposed to prevent this detrimental fibroblast reprogramming.

The diagram below illustrates the signaling pathway initiated by PGF2α and the point of intervention by this compound.

Caption: PGF2α signaling pathway and the inhibitory action of BAY-6672.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro FP Receptor Antagonist Assay (Representative Protocol)

This protocol describes a typical cell-based assay to determine the inhibitory activity of a compound like BAY-6672 on the FP receptor.

Objective: To measure the IC50 value of this compound against the human FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer.

-

PGF2α (agonist).

-

This compound (test compound).

-

A detection system to measure downstream signaling (e.g., intracellular calcium mobilization or cAMP levels).

Procedure:

-

Cell Culture: Maintain HEK293-hFP cells in appropriate culture conditions.

-

Cell Plating: Seed the cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the diluted this compound to the wells and incubate for a specified period. c. Add a fixed concentration of PGF2α (typically the EC80 concentration) to stimulate the FP receptor. d. Immediately measure the downstream signal (e.g., fluorescence for calcium mobilization).

-

Data Analysis: a. Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro FP receptor antagonist assay.

In Vivo Animal Model of Pulmonary Fibrosis

BAY-6672 has demonstrated efficacy in a preclinical animal model of lung fibrosis.[3][10] A common model used is the silica-induced pulmonary fibrosis model in mice.

Objective: To evaluate the anti-fibrotic efficacy of this compound in vivo.

Animal Model:

-

Species: Mouse.

-

Induction of Fibrosis: Intratracheal instillation of a silica (B1680970) suspension.

Treatment:

-

This compound is administered orally, typically at various doses (e.g., 30 mg/kg).[10]

Endpoints for Efficacy Evaluation:

-

Histopathology: Lung sections are stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and tissue scarring.

-

Biochemical Markers: Measurement of pro-inflammatory and pro-fibrotic markers in lung tissue or bronchoalveolar lavage fluid (e.g., IL-1β, hydroxyproline (B1673980) content as an indicator of collagen).[10]

Conclusion

This compound is a potent and selective antagonist of the human FP receptor. Its core mechanism of action involves the competitive inhibition of PGF2α-mediated signaling, which in turn suppresses key pro-fibrotic processes such as fibroblast proliferation, collagen production, and the adoption of a pro-fibrotic fibroblast phenotype. The preclinical data strongly support the therapeutic potential of targeting the PGF2α-FP receptor axis with BAY-6672 for the treatment of idiopathic pulmonary fibrosis. Further clinical investigation is warranted to validate these findings in human patients.

References

- 1. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]

- 2. BAY-6672 | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Roles of Various Prostaglandins in Fibrosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.cn [glpbio.cn]

- 10. caymanchem.com [caymanchem.com]

- 11. Disruption of Prostaglandin F2 α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-6672 Hydrochloride: A Potent and Selective PTGFR Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BAY-6672 hydrochloride is a potent and selective antagonist of the human prostaglandin (B15479496) F receptor (PTGFR), also known as the FP receptor.[1] Developed as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), BAY-6672 has demonstrated efficacy in preclinical models of lung fibrosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

The prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor (GPCR), is a key mediator of various physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions.[3][4] Its activation by PGF2α initiates intracellular signaling cascades, primarily through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[3] By antagonizing this receptor, this compound effectively blocks the downstream effects of PGF2α, offering a promising therapeutic strategy for diseases where PTGFR signaling is dysregulated.[4]

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of BAY-6672.

Table 1: In Vitro Potency of BAY-6672 against the Human FP Receptor

| Parameter | Value (nM) | Assay Type |

| IC50 | 11 | Cell-based functional assay |

| IC50 | 22 | hFP-R binding assay (Panlabs) |

| Ki | 16 | hFP-R binding assay (Panlabs) |

Data sourced from Beck et al., 2020 and the Chemical Probes Portal.[3][4]

Table 2: Selectivity Profile of BAY-6672 against other Human Prostanoid Receptors

| Receptor | IC50 (µM) | Selectivity vs. hFP-R (fold) | Assay Type |

| EP1 | >10 | >909 | Binding assay |

| EP2 | >10 | >909 | Binding assay |

| EP3 | >10 | >909 | Binding assay |

| EP4 | >9.4 | >855 | Binding assay |

| IP | >10 | >909 | Binding assay |

| DP | >10 | >909 | Binding assay |

| TP | 2.2 | 200 | Cell-based assay |

Data sourced from Beck et al., 2020 and Cayman Chemical.[3][5] The selectivity fold is calculated based on the cell-based hFP-R IC50 of 11 nM.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments involving this compound.

Human FP Receptor (hFP-R) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of BAY-6672 for the hFP receptor.

Materials:

-

Membrane preparations from cells expressing the human FP receptor.

-

Radioligand (e.g., [3H]-PGF2α).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Thaw the hFP receptor membrane preparation on ice and resuspend in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a non-radiolabeled ligand (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

50 µL of radioligand solution.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of BAY-6672 by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.

Functional Cellular Assay: PGF2α-Induced Cytokine Production

This protocol outlines a cell-based functional assay to measure the antagonistic effect of BAY-6672 on PGF2α-induced cytokine production in mouse 3T3 lung fibroblasts.[3]

Materials:

-

Mouse 3T3 lung fibroblasts.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

PGF2α.

-

This compound.

-

ELISA kits for relevant cytokines (e.g., KC/CXCL1 and MCP-1/CCL2).

-

96-well cell culture plates.

Procedure:

-

Seed 3T3 fibroblasts in 96-well plates and culture until they reach confluence.

-

Starve the cells in serum-free medium for 24 hours prior to the experiment.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with a predetermined concentration of PGF2α (e.g., the EC80 concentration).

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., KC and MCP-1) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 value of BAY-6672 by plotting the percentage inhibition of cytokine production against the log concentration of the compound.

In Vivo Model: Silica-Induced Pulmonary Fibrosis in Mice

This protocol describes an in vivo model to evaluate the anti-fibrotic efficacy of BAY-6672.[3][6]

Materials:

-

C57BL/6 mice (or other appropriate strain).

-

Crystalline silica (B1680970) suspension (e.g., 2.5 mg in 50 µL sterile saline).

-

This compound formulated for oral administration.

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).

Procedure:

-

Anesthetize the mice.

-

Induce pulmonary fibrosis by a single intra-tracheal instillation of the crystalline silica suspension. Control animals receive sterile saline.

-

Administer this compound orally (e.g., at doses of 3, 10, or 30 mg/kg) twice daily, starting on the day of silica instillation and continuing for the duration of the study (e.g., 10 days).[6]

-

At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for inflammatory cell counts and cytokine levels (e.g., IL-1β, MCP-1).

-

Process lung tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess inflammation and fibrosis.

-

Homogenize lung tissue to measure levels of profibrotic markers such as hydroxyproline (B1673980) and osteopontin.

-

Compare the outcomes between the vehicle-treated and BAY-6672-treated groups to assess the anti-fibrotic efficacy of the compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is essential for a clear understanding of the role of this compound.

PTGFR Signaling Pathway Antagonized by BAY-6672

The following diagram illustrates the canonical signaling pathway of the prostaglandin F receptor and the point of intervention by BAY-6672.

Caption: PTGFR signaling pathway and inhibition by BAY-6672.

Drug Discovery and Development Workflow for BAY-6672

This diagram outlines the key stages in the discovery and preclinical development of BAY-6672.

Caption: Workflow for the discovery and development of BAY-6672.

Conclusion

This compound is a highly potent and selective antagonist of the PTGFR, demonstrating significant promise in preclinical models of idiopathic pulmonary fibrosis. Its well-characterized pharmacological profile and demonstrated in vivo efficacy make it a valuable tool for further research into the role of the PGF2α-PTGFR signaling axis in fibrotic diseases and a potential candidate for clinical development. The detailed protocols and data presented in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

References

- 1. papers-for-molecular-design-using-DL/Molecular_Optimization.md at main · AspirinCode/papers-for-molecular-design-using-DL · GitHub [github.com]

- 2. Introducing our new pulmonary fibrosis model: Silica-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chemical Landscape of BAY-6672 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BAY-6672 hydrochloride is a potent and selective antagonist of the human prostaglandin (B15479496) F (FP) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts.

Core Chemical and Physical Properties

BAY-6672 and its hydrochloride salt are complex organic molecules with specific physicochemical characteristics crucial for their biological activity and formulation. The key properties are summarized below.

| Property | BAY-6672 | This compound |

| IUPAC Name | (+)-γ-[[[[6-bromo-3-methyl-2-(1-pyrrolidinyl)-4-quinolinyl]carbonyl]amino]methyl]-2-chloro-benzenebutanoic acid | Not explicitly stated in provided results. |

| Molecular Formula | C₂₆H₂₇BrClN₃O₃ | C₂₆H₂₈BrCl₂N₃O₃ |

| Molecular Weight | 544.9 g/mol | 581.33 g/mol |

| CAS Number | 2247517-53-7 | 2247520-31-4 |

| Appearance | Solid | White to off-white solid |

| Purity | ≥95% | Not explicitly stated in provided results. |

| Solubility | Acetonitrile: Slightly soluble (0.1-1mg/ml), DMSO: Slightly soluble (0.1-1mg/ml) | Water: 2.3 g/L (apparent), DMSO: 100 mg/mL (172.02 mM) |

| Storage (Solid) | -20°C | 4°C, stored under nitrogen, away from moisture |

| Storage (In Solvent) | Not explicitly stated in provided results. | -80°C for 6 months; -20°C for 1 month |

Mechanism of Action: FP Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the prostaglandin F (FP) receptor. The FP receptor is a Gq-protein coupled receptor that, upon activation by its endogenous ligand prostaglandin F2α (PGF₂α), initiates a signaling cascade that plays a role in various cellular processes, including those involved in fibrosis.[1]

The binding of PGF₂α to the FP receptor leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately influencing gene transcription and cellular responses such as proliferation and collagen production.[1]

This compound acts as a competitive antagonist at the FP receptor, preventing the binding of PGF₂α and thereby inhibiting the downstream signaling events that contribute to profibrotic processes.

Caption: Signaling pathway of the prostaglandin F (FP) receptor and the inhibitory action of this compound.

Biological Activity and Selectivity

BAY-6672 is a highly potent antagonist of the human FP receptor with an IC₅₀ value of 11 nM.[2][3][4] It demonstrates significant selectivity for the FP receptor over other prostaglandin E₂ (PGE₂) receptor subtypes (EP₁, EP₂, EP₃, and EP₄), as well as IP and DP receptors.[2]

| Target Receptor | IC₅₀ (µM) |

| FP | 0.011 |

| EP₁ | >10 |

| EP₂ | >10 |

| EP₃ | >10 |

| EP₄ | >9.4 |

| IP | >10 |

| DP | >10 |

Key Experimental Protocols

In Vitro: Human FP Receptor (hFP-R) Cell-Based Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds against the human FP receptor.

Methodology:

-

Cell Line: A stable cell line recombinantly expressing the human FP receptor is used.

-

Assay Principle: The assay measures the inhibition of PGF₂α-induced intracellular calcium mobilization.

-

Procedure:

-

Cells are seeded into multi-well plates and incubated.

-

The cells are then loaded with a calcium-sensitive fluorescent dye.

-

Test compounds (such as this compound) at various concentrations are pre-incubated with the cells.

-

PGF₂α is added to stimulate the FP receptor, leading to an increase in intracellular calcium, which is detected as a change in fluorescence.

-

The fluorescence intensity is measured using a plate reader.

-

-

Data Analysis: The concentration-response curves are generated, and the IC₅₀ values are calculated, representing the concentration of the antagonist that inhibits 50% of the maximal response induced by PGF₂α.

In Vivo: Silica-Induced Pulmonary Fibrosis Model in Mice

Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of lung fibrosis.

Methodology:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Fibrosis: A single intratracheal instillation of a silica (B1680970) suspension is administered to the mice to induce lung inflammation and subsequent fibrosis.

-

Treatment: this compound is administered orally, typically twice daily, for a specified duration (e.g., 10 days). A vehicle control group receives the vehicle solution without the active compound.

-

Endpoint Analysis: At the end of the treatment period, the following assessments are performed:

-

Bronchoalveolar Lavage (BAL): Collection of BAL fluid to measure inflammatory cell counts and cytokine levels (e.g., IL-1β, MCP-1).

-

Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrosis.

-

Biochemical Analysis: Lung homogenates are analyzed for markers of fibrosis, such as hydroxyproline (B1673980) content (an indicator of collagen levels) and the expression of profibrotic genes.

-

Caption: Experimental workflow for the in vivo evaluation of this compound in a silica-induced pulmonary fibrosis mouse model.

References

Technical Guide: BAY-6672 Hydrochloride for Idiopathic Pulmonary Fibrosis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive lung disease with a poor prognosis.[1] Current therapeutic options, nintedanib (B1663095) and pirfenidone, slow down disease progression but do not offer a cure, highlighting the urgent need for novel treatment strategies.[1][2] A promising therapeutic target in this context is the human prostaglandin (B15479496) F receptor (FP receptor), which is widely expressed in lung tissue.[1][3] BAY-6672 hydrochloride has emerged as a potent and selective antagonist of the FP receptor, demonstrating significant anti-fibrotic efficacy in preclinical models of lung fibrosis.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and relevant experimental protocols for its investigation in IPF research.

Mechanism of Action

BAY-6672 is a selective antagonist of the prostaglandin F (FP) receptor.[3][4] The signaling pathway involving prostaglandin F2α (PGF2α) and its FP receptor has been shown to contribute to the pathogenesis of pulmonary fibrosis.[5] Notably, this pro-fibrotic signaling cascade appears to function independently of the well-established transforming growth factor-beta (TGF-β) pathway, which is a central mediator of fibrosis.[5][6] By blocking the FP receptor, BAY-6672 inhibits the downstream effects of PGF2α, which include fibroblast proliferation and collagen production.[5] This targeted approach offers a novel therapeutic strategy for IPF, potentially complementing existing treatments that target different fibrotic pathways.

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the PGF2α-mediated pro-fibrotic pathway.

Quantitative Data

This compound has demonstrated high potency and selectivity for the FP receptor across different species. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 11 nM | Human | Cell-based FP receptor assay | [3][4][7] |

| IC50 | 5.2 nM (fu-corrected) | Mouse | Cell-based FP receptor assay | [3] |

| IC50 | 11 nM | Rat | Cell-based FP receptor assay | [3] |

| Selectivity | >9.4 µM | Human | EP1, EP2, EP3, EP4 prostaglandin receptors | [4] |

| Selectivity | >10 µM | Human | IP, DP prostaglandin receptors | [4] |

| In Vivo Efficacy Dose | 30 mg/kg | Mouse | Silica-induced pulmonary fibrosis model | [4] |

Experimental Protocols

The preclinical efficacy of BAY-6672 has been demonstrated in a silica-induced model of pulmonary fibrosis.[3][4] This model is a well-established method for studying lung fibrosis. Below is a detailed methodology for a typical in vivo study to evaluate the anti-fibrotic potential of BAY-6672.

In Vivo Silica-Induced Pulmonary Fibrosis Model

Objective: To assess the therapeutic efficacy of this compound in a mouse model of silica-induced pulmonary fibrosis.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Crystalline silica (B1680970) particles (particle size 1-5 µm)

-

This compound

-

Vehicle for BAY-6672 (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Sterile phosphate-buffered saline (PBS)

Experimental Workflow:

Caption: A typical experimental workflow for evaluating BAY-6672 in a mouse model of pulmonary fibrosis.

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Induction of Pulmonary Fibrosis:

-

Anesthetize the mice.

-

Intratracheally instill a single dose of crystalline silica suspension (e.g., 2.5 mg in 50 µL of sterile PBS).

-

A control group should receive sterile PBS only.

-

-

Treatment Administration:

-

Randomly assign silica-treated mice to two groups: vehicle control and BAY-6672 treatment.

-

Prepare this compound in a suitable vehicle.

-

Administer BAY-6672 (e.g., 30 mg/kg) or vehicle orally once daily, starting from day 1 post-silica instillation and continuing for a specified duration (e.g., 21 days).

-

-

Monitoring:

-

Monitor the body weight and clinical condition of the animals throughout the study.

-

-

Endpoint Analysis (e.g., at Day 21):

-

Bronchoalveolar Lavage (BAL):

-

Euthanize the mice and perform a BAL with sterile PBS.

-

Determine the total and differential cell counts in the BAL fluid (BALF).

-

Measure cytokine levels (e.g., IL-1β, TGF-β) in the BALF supernatant by ELISA.

-

-

Histopathology:

-

Perfuse the lungs and fix one lung lobe in 10% neutral buffered formalin.

-

Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Score the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

-

Collagen Quantification:

-

Homogenize the remaining lung tissue.

-

Measure the total lung collagen content using a hydroxyproline assay.

-

-

Gene Expression Analysis:

-

Extract RNA from lung tissue homogenates.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as Collagen type I (Col1a1), α-smooth muscle actin (α-SMA), and fibronectin.

-

-

Conclusion

This compound represents a promising, novel therapeutic candidate for the treatment of idiopathic pulmonary fibrosis. Its targeted mechanism of action, potent and selective antagonism of the FP receptor, and demonstrated preclinical efficacy in a relevant animal model of lung fibrosis provide a strong rationale for its further development.[1][3][4] The experimental protocols outlined in this guide offer a framework for researchers to further investigate the anti-fibrotic potential of BAY-6672 and to elucidate its precise role in the complex pathophysiology of IPF.

References

- 1. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idiopathic pulmonary fibrosis: disease mechanisms and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.cn [glpbio.cn]

The Structure-Activity Relationship of BAY-6672 Hydrochloride: A Potent and Selective Prostaglandin F Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BAY-6672 hydrochloride, a potent and selective antagonist of the human prostaglandin (B15479496) F receptor (FP receptor). Developed as a potential treatment for idiopathic pulmonary fibrosis (IPF), the journey from a high-throughput screening hit to the clinical candidate BAY-6672 reveals a compelling narrative of meticulous molecular optimization.[1][2] This document details the key chemical modifications that led to enhanced potency and selectivity, summarizes the quantitative data in structured tables, outlines the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

From Screening Hit to Optimized Lead: A Journey of a Thousand Folds in Potency

The development of BAY-6672 began with the identification of a quinoline (B57606) derivative, compound 1 , from a high-throughput screening (HTS) campaign of nearly three million compounds.[1] While demonstrating modest activity with a cellular half-maximal inhibitory concentration (IC50) of 1800 nM, this initial hit provided a critical scaffold for optimization.[1] Subsequent medicinal chemistry efforts focused on systematic modifications of the quinoline core, the head moiety, and the linker region to improve potency against the human FP receptor.

A significant breakthrough was achieved by replacing the original 3-pyridyl head moiety with a 2-methoxyphenyl group and introducing a methyl group in the benzylic position.[1] This led to the discovery of compound 8 , which after chiral separation, revealed a high degree of stereoselectivity. The eutomer, compound 8 , exhibited a dramatically improved IC50 of 14 nM, a more than 100-fold increase in potency compared to the initial hit.[1] Further refinements to the quinoline core and linker ultimately culminated in the identification of BAY-6672, a highly potent and selective FP receptor antagonist with an IC50 of 11 nM.[3][4][5][6]

Quantitative Structure-Activity Relationship

The following tables summarize the key quantitative data that guided the optimization of the initial screening hit to BAY-6672.

| Compound | Head Moiety | Quinoline Core Modifications | Linker Modifications | hFP-R Antagonist Potency (IC50, nM) |

| 1 | 3-Pyridyl | Unsubstituted | Thiophene | 1800[1] |

| 2 | 3-Pyridyl | Unsubstituted | Phenyl | Similar to 1 [1] |

| 3 | 2-Pyridyl | Unsubstituted | Thiophene | 200[1] |

| 7 (Distomer) | 2-Methoxyphenyl | Methyl at benzylic position | Thiophene | 250[1] |

| 8 (Eutomer) | 2-Methoxyphenyl | Methyl at benzylic position | Thiophene | 14[1] |

| BAY-6672 | Optimized Head Group | Optimized Quinoline Core | Optimized Linker | 11[3][4][5][6] |

Table 1: Evolution of Potency with Structural Modifications. This table highlights the stepwise improvement in antagonist potency (IC50) against the human FP receptor as a result of systematic chemical modifications to the initial screening hit.

| Receptor | BAY-6672 IC50 (µM) |

| FP | 0.011 |

| EP1 | >10 |

| EP2 | >10 |

| EP3 | >10 |

| EP4 | >9.4 |

| IP | >10 |

| DP | >10 |

Table 2: Selectivity Profile of BAY-6672. This table demonstrates the high selectivity of BAY-6672 for the FP receptor over other prostanoid receptors, a critical attribute for minimizing off-target effects.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of BAY-6672.

Human FP Receptor Antagonist Cell-Based Assay

This primary assay was utilized to determine the potency of the synthesized compounds in a cellular context.

-

Cell Line: A stable cell line co-expressing the human FP receptor and a luciferase reporter gene under the control of a cyclic adenosine (B11128) monophosphate (cAMP) response element (CRE) was used.

-

Assay Principle: Activation of the Gq-coupled FP receptor by its natural ligand, prostaglandin F2α (PGF2α), leads to an increase in intracellular calcium and subsequent activation of downstream signaling pathways, which can be indirectly measured. In this assay, the antagonist potency is determined by the ability of a compound to inhibit the PGF2α-induced signal.

-

Procedure:

-

Cells were seeded into 1536-well plates and incubated.

-

Compounds were pre-incubated with the cells before the addition of PGF2α at a concentration that elicits a submaximal response (EC80).

-

After a defined incubation period, the assay was stopped, and the resulting signal (e.g., luminescence from the luciferase reporter) was measured.

-

-

Data Analysis: The concentration-response curves for each compound were plotted, and the IC50 values were calculated using a standard four-parameter logistic fit.

In Vivo Model of Silica-Induced Pulmonary Fibrosis

To assess the in vivo efficacy of BAY-6672, a well-established mouse model of pulmonary fibrosis was employed.[6]

-

Animal Model: Male mice were used for this study.

-

Induction of Fibrosis: A single intratracheal instillation of a silica (B1680970) suspension was administered to the mice to induce lung fibrosis.

-

Treatment: BAY-6672 was administered orally twice daily at doses of 3, 10, and 30 mg/kg.[3]

-

Endpoint Analysis: After a 10-day treatment period, the mice were euthanized, and their lungs were harvested for analysis. Key endpoints included the measurement of pro-inflammatory and pro-fibrotic markers, such as Interleukin-1β (IL-1β) levels, and histological assessment of lung fibrosis.[6]

Visualizing the Science: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows involved in the evaluation of BAY-6672.

Figure 1: Signaling pathway of the FP receptor and the antagonistic action of BAY-6672.

Figure 2: The discovery and preclinical development workflow for BAY-6672.

Conclusion

The development of this compound is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. Through a meticulous process of chemical modification and biological evaluation, a modest screening hit was transformed into a highly potent and selective clinical candidate. The detailed SAR data and experimental protocols presented in this guide offer valuable insights for researchers and scientists working on GPCR-targeted drug discovery and the development of novel therapeutics for fibrotic diseases. The journey of BAY-6672 underscores the importance of a multi-parameter optimization approach to identify drug candidates with a promising efficacy and safety profile.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glpbio.cn [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Target Validation of BAY-6672 Hydrochloride in Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2][3] This technical guide details the target validation of BAY-6672 hydrochloride, a novel therapeutic candidate for IPF. The primary molecular target of BAY-6672 is the human prostaglandin (B15479496) F receptor (hFP-R), a G-protein coupled receptor implicated in fibrotic signaling.[1][2] BAY-6672 is a potent and selective antagonist of the hFP-R.[1] Preclinical studies in a murine model of silica-induced pulmonary fibrosis have demonstrated the in vivo efficacy of BAY-6672 in mitigating key inflammatory and fibrotic markers, providing a strong rationale for its further development as a treatment for fibrotic diseases.[1]

Introduction to the Target: The Prostaglandin F Receptor (hFP-R)

The human prostaglandin F receptor (hFP-R) is a G-protein coupled receptor that is widely expressed in lung tissue.[1][2][3] Its endogenous ligand, prostaglandin F2α (PGF2α), is a bioactive eicosanoid that has been identified as a facilitator of lung fibrogenesis.[4] Notably, the PGF2α-hFP-R signaling pathway is thought to promote pulmonary fibrosis through mechanisms that are independent of the well-established Transforming Growth Factor-β (TGF-β) pathway.[5] Activation of the hFP-R by PGF2α can lead to the activation of downstream signaling cascades, including the small GTPase Rho pathway, which is involved in collagen synthesis by lung fibroblasts.[4] Elevated levels of PGF2α metabolites have been observed in the plasma of IPF patients, correlating with disease severity and prognosis, further validating the hFP-R as a therapeutic target.[4]

This compound: A Potent and Selective hFP-R Antagonist

This compound is a potent and selective antagonist of the human prostaglandin F receptor (hFP-R).[1] A hydrochloride hydrate (B1144303) form of BAY-6672 was developed to improve its pharmaceutical properties. The key in vitro potency of BAY-6672 is summarized in the table below.

| Parameter | Value | Assay |

| IC50 | 11 nM | hFP-R cell-based assay |

Table 1: In Vitro Potency of BAY-6672

Preclinical Target Validation in a Murine Model of Pulmonary Fibrosis

The in vivo efficacy of BAY-6672 was evaluated in a silica-induced model of pulmonary fibrosis in mice. This model was chosen as silica (B1680970) inhalation is known to cause progressive and sustained lung fibrosis, recapitulating key features of human fibrotic lung disease.[6]

In Vivo Efficacy of BAY-6672

Oral administration of BAY-6672 in the silica-induced lung fibrosis model resulted in a significant reduction of pro-inflammatory and pro-fibrotic markers in lung tissue homogenates. The table below summarizes the observed effects.

| Biomarker | Effect of BAY-6672 Treatment |

| Interleukin-1β (IL-1β) | Significant Reduction |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Significant Reduction |

| Osteopontin (OPN) | Significant Reduction |

Table 2: In Vivo Pharmacodynamic Effects of BAY-6672 in a Murine Model of Lung Fibrosis

These findings demonstrate that antagonism of the hFP-R by BAY-6672 can effectively modulate key pathological pathways in a preclinical model of lung fibrosis.

Signaling Pathways

PGF2α-hFP-R Signaling Pathway in Fibrosis

The binding of PGF2α to the hFP-R on fibroblasts initiates a signaling cascade that contributes to the progression of fibrosis. This process is believed to be independent of the canonical TGF-β pathway.

Experimental Workflow for Preclinical Target Validation

The validation of BAY-6672 in a preclinical model of lung fibrosis follows a structured workflow from disease induction to endpoint analysis.

Detailed Experimental Protocols

Silica-Induced Pulmonary Fibrosis Model in Mice

-

Animal Model: C57BL/6 mice are commonly used for this model.

-

Induction Agent: A sterile suspension of crystalline silica in saline.

-

Administration: A single intratracheal instillation of the silica suspension is administered to anesthetized mice.[6] The dose of silica can vary, but a concentration that induces a sustained fibrotic response is chosen.

-

Disease Progression: The development of fibrosis is typically monitored over several weeks.

Dosing Paradigm for BAY-6672

-

Formulation: this compound is formulated for oral administration.

-

Dosing Regimen: Dosing is initiated after the establishment of the initial inflammatory phase, typically several days post-silica instillation, to assess the therapeutic potential on established fibrosis. Doses used in preclinical studies have ranged from 3 to 30 mg/kg, administered twice daily.

-

Control Groups: A vehicle control group (receiving the formulation without the active compound) and a sham control group (receiving intratracheal saline instead of silica) are included.

Assessment of Pulmonary Fibrosis

-

Tissue Preparation: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are then cut and stained.

-

Staining:

-

Hematoxylin and Eosin (H&E): To assess general lung morphology and inflammation.

-

Masson's Trichrome: To specifically visualize and quantify collagen deposition (stains collagen blue).[7]

-

-

Scoring: Fibrosis severity is semi-quantitatively assessed using a standardized scoring system, such as the Ashcroft score, where a trained pathologist assigns a score based on the extent of fibrotic changes in the lung parenchyma.[8][9]

-

Principle: Hydroxyproline (B1673980) is an amino acid that is a major component of collagen. Its quantification in lung tissue provides a biochemical measure of total collagen content and, therefore, the extent of fibrosis.

-

Protocol:

-

Lung tissue is homogenized.

-

The homogenate is hydrolyzed with a strong acid (e.g., 6N HCl) at an elevated temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

-

The hydrolyzed sample is neutralized and then reacted with reagents such as chloramine-T and Ehrlich's reagent (containing p-dimethylaminobenzaldehyde).

-

The resulting colorimetric product is measured spectrophotometrically (typically at ~560 nm).

-

The hydroxyproline concentration is determined by comparison to a standard curve.

-

-

Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory and pro-fibrotic cytokines and chemokines (e.g., IL-1β, MCP-1, OPN) in lung homogenates.

Conclusion

The preclinical data strongly support the validation of the human prostaglandin F receptor as a therapeutic target in fibrosis. This compound, as a potent and selective antagonist of this receptor, has demonstrated promising in vivo activity in a relevant animal model of pulmonary fibrosis. These findings provide a solid foundation for the continued clinical development of BAY-6672 as a novel treatment for idiopathic pulmonary fibrosis and potentially other fibrotic conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baicalin Alleviates Silica-Induced Lung Inflammation and Fibrosis by Inhibiting TLR4/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pharmacological Profile of BAY-6672 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6672 hydrochloride is a potent and selective antagonist of the human Prostaglandin (B15479496) F (FP) receptor, a G-protein coupled receptor implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet medical need.[1][2][3] The prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, has emerged as a promising therapeutic target for IPF.[1][5] this compound has been developed as a highly potent and selective antagonist of the human FP receptor, demonstrating efficacy in preclinical models of lung fibrosis.[1][2][3] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology of this compound.

Mechanism of Action

BAY-6672 is a selective antagonist of the human Prostaglandin F (FP) receptor.[1][6] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[7] Upon activation by its endogenous ligand, PGF2α, the FP receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate various cellular responses, including those contributing to fibrosis.[7] There is also evidence suggesting the FP receptor can couple to the small G protein Rho.[5] By competitively binding to the FP receptor, this compound blocks these downstream signaling events.

Signaling Pathway of the Prostaglandin F Receptor

Caption: Signaling pathway of the Prostaglandin F (FP) receptor and the inhibitory action of BAY-6672.

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent antagonist of the human FP receptor with an IC50 of 11 nM in a cell-based assay.[1][6][8] Its selectivity has been extensively characterized against other human prostanoid receptors.

| Receptor | IC50 (µM)[9] | Selectivity vs. hFP-R (fold) |

| hFP | 0.011 | 1 |

| hEP1 | >10 | >909 |

| hEP2 | >10 | >909 |

| hEP3 | >10 | >909 |

| hEP4 | >9.4 | >855 |

| hIP | >10 | >909 |

| hDP | >10 | >909 |

| hTP (cell-based) | 2.2[10] | 200[10] |

Table 1: In Vitro Potency and Selectivity of BAY-6672

Experimental Protocols

The inhibitory potency of BAY-6672 on the human FP receptor was determined using a cell-based high-throughput screen (HTS) in a 1536-well format.[10]

Caption: High-Throughput Screening (HTS) workflow for determining the IC50 of BAY-6672.

The specific details of the assay, as referenced in the primary literature, would typically involve the use of HEK293 cells stably expressing the human FP receptor. The antagonist activity is measured by the ability of the compound to inhibit the increase in intracellular calcium induced by the agonist PGF2α.

The selectivity of BAY-6672 was evaluated through receptor binding assays conducted at Eurofins Panlabs, Inc.[6] These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of the test compound (BAY-6672) to displace the radioligand is measured, and the IC50 is determined.

In Vivo Pharmacology

Efficacy in a Preclinical Model of Lung Fibrosis

The anti-fibrotic activity of BAY-6672 was assessed in a silica-induced pulmonary fibrosis model in mice.[9][10]

| Animal Model | Treatment | Duration | Key Findings |

| Silica-induced pulmonary fibrosis (mice) | BAY-6672 (30 mg/kg, administered orally)[9] | 10 days | Significant reduction of profibrotic and inflammatory biomarkers, including IL-1β, MCP-1, and osteopontin.[10] |

Table 2: In Vivo Efficacy of BAY-6672

Experimental Protocol: Silica-Induced Pulmonary Fibrosis Model

The in vivo efficacy of BAY-6672 was evaluated in a mouse model of silica-induced lung fibrosis.[3] While the detailed protocol is proprietary to the investigating institution, a general workflow can be outlined.

Caption: General workflow for the silica-induced pulmonary fibrosis model in mice.

Physicochemical Properties

The hydrochloride salt of BAY-6672, specifically this compound hydrate, was identified as a crystalline salt with an improved technical profile for development as a drug substance.

Conclusion

This compound is a potent and selective antagonist of the human FP receptor with a promising preclinical profile for the treatment of idiopathic pulmonary fibrosis. Its mechanism of action involves the blockade of Gq-mediated signaling pathways, leading to the attenuation of pro-fibrotic cellular responses. The in vivo efficacy demonstrated in a robust animal model of lung fibrosis further supports its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of this compound to aid in future research and development efforts.

References

- 1. Optimization of the prostaglandin F2α receptor for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BAY-6672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The Roles of Various Prostaglandins in Fibrosis: A Review [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Animal Models of Fibrotic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of BAY-6672 hydrochloride

An In-Depth Technical Guide on the In Vitro Characterization of BAY-6672 Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characteristics of this compound, a potent and selective antagonist of the human Prostaglandin F (FP) receptor.[1][2][3][4] Developed as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF), its mechanism of action involves the inhibition of profibrotic pathways mediated by the FP receptor.[3][5][6]

Data Presentation

The following tables summarize the key quantitative data for this compound, detailing its biochemical affinity, cellular activity, and receptor selectivity.

Table 1: Biochemical Activity and Binding Affinity

| Parameter | Value | Receptor/Assay | Source |

| IC50 | 11 nM | Human Prostaglandin F (FP) Receptor | [1][2][4][7] |

| IC50 | 22 nM | hFP-R Binding Assay (Panlabs) | [5][8] |

| Ki | 16 nM | hFP-R Binding Assay (Panlabs) | [5][8] |

Table 2: Cellular Activity

| Parameter | Value | Cell Line/Assay | Effect | Source |

| IC50 | 12 nM | Mouse 3T3 Lung Fibroblasts | Inhibition of PGF2α-induced KC production | [5] |

| IC50 | 18 nM | Mouse 3T3 Lung Fibroblasts | Inhibition of PGF2α-induced MCP-1 production | [5] |

Table 3: Selectivity Profile

| Receptor Subtype | IC50 | Fold Selectivity vs. FP Receptor (11 nM) | Source |

| Prostaglandin E2 (PGE2) EP1 | >10 µM | >909-fold | [7] |

| Prostaglandin E2 (PGE2) EP2 | >10 µM | >909-fold | [7] |

| Prostaglandin E2 (PGE2) EP3 | >10 µM | >909-fold | [7] |

| Prostaglandin E2 (PGE2) EP4 | >9.4 µM | >854-fold | [7] |

| Prostacyclin (IP) Receptor | >10 µM | >909-fold | [7] |

| Prostaglandin D2 (DP) Receptor | >10 µM | >909-fold | [7] |

Furthermore, in a broad panel of over 80 targets including other GPCRs, ion channels, and enzymes, no significant off-target activity was observed at concentrations up to 10 µM.[8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Human FP Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of BAY-6672 for the human FP receptor.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human FP receptor.

-

Radioligand: A specific radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand.

-

Assay Principle: The assay measures the ability of BAY-6672 to displace the radioligand from the FP receptor.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor-containing membranes.

-

Increasing concentrations of BAY-6672 are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value, the concentration of BAY-6672 that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[5][8]

Functional Cellular Assay (Cytokine Inhibition)

This assay assesses the ability of BAY-6672 to inhibit the downstream cellular effects of FP receptor activation.

-

Cell Line: Mouse 3T3 lung fibroblasts are used.[5]

-

Stimulus: Prostaglandin F2α (PGF2α) is used to stimulate the FP receptor and induce cytokine production.[5]

-

Procedure:

-

3T3 cells are plated and allowed to adhere.

-

Cells are pre-incubated with varying concentrations of BAY-6672.

-

PGF2α is added to the cells to stimulate the FP receptor.

-

After an incubation period, the cell culture supernatant is collected.

-

-

Cytokine Measurement: The concentrations of the cytokines, KC (keratinocyte-derived chemokine) and MCP-1 (monocyte chemoattractant protein-1), in the supernatant are measured using a suitable immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).[5]

-

Data Analysis: The IC50 values for the inhibition of KC and MCP-1 production are calculated by plotting the percentage of inhibition against the concentration of BAY-6672.[5]

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Characterization

Caption: Generalized workflow for in vitro characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.cn [glpbio.cn]

- 3. BAY-6672 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. BAY-6672 | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Probe BAY-6672 | Chemical Probes Portal [chemicalprobes.org]

BAY-6672 Hydrochloride: A Technical Guide on its Antagonistic Effect on Pro-Fibrotic Mediators

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6672 hydrochloride is a potent and selective antagonist of the human Prostaglandin (B15479496) F receptor (FP receptor), under investigation for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] This technical guide provides an in-depth analysis of its mechanism of action, with a focus on its effects on key pro-fibrotic mediators. While preclinical studies have demonstrated the in vivo efficacy of BAY-6672 in animal models of lung fibrosis, its primary signaling pathway, the Prostaglandin F2α (PGF2α) - FP receptor axis, is understood to function independently of the canonical transforming growth factor-beta (TGF-β) pathway.[1][3] This guide will detail the current understanding of this mechanism, present the available data, and provide comprehensive experimental protocols and signaling pathway diagrams to support further research in this area.

Introduction to this compound and its Mechanism of Action

This compound is a novel, orally bioavailable small molecule that acts as a competitive antagonist of the FP receptor.[4][5] This receptor is activated by its endogenous ligand, PGF2α, an eicosanoid that has been identified as a pro-fibrotic factor.[1][6] Elevated levels of PGF2α metabolites have been observed in patients with IPF, correlating with disease severity.[6] By blocking the PGF2α-FP receptor interaction, BAY-6672 aims to mitigate the downstream signaling that contributes to the pathogenesis of fibrosis.[1][2][4][7][8]

The Role of Pro-Fibrotic Mediators in Fibrosis

The progression of fibrotic diseases is orchestrated by a complex network of signaling molecules. The following are key mediators in this process:

-

Transforming Growth Factor-beta (TGF-β): A master regulator of fibrosis, TGF-β initiates a signaling cascade that leads to the differentiation of fibroblasts into myofibroblasts and stimulates the production of extracellular matrix (ECM) components.[9][10][11][12][13]

-

Connective Tissue Growth Factor (CTGF): Acting downstream of TGF-β, CTGF is a crucial mediator of the pro-fibrotic effects of TGF-β, including the stimulation of collagen synthesis.[9][14][15][16][17]

-

Collagen: The primary structural protein of the ECM, excessive deposition of collagen by myofibroblasts leads to the scarring and stiffening of tissue characteristic of fibrosis.[10]

-

Alpha-Smooth Muscle Actin (α-SMA): A defining marker of myofibroblast differentiation, α-SMA is a contractile protein that contributes to tissue contraction and the mechanical stress that can perpetuate the fibrotic response.[10][18]

The PGF2α-FP Receptor Pathway: A TGF-β-Independent Route to Fibrosis

A significant body of evidence suggests that the PGF2α-FP receptor signaling pathway contributes to fibrosis through a mechanism that is distinct from the TGF-β axis.[1][3][6] Studies have shown that loss of the FP receptor in animal models of pulmonary fibrosis leads to a reduction in fibrotic endpoints without a corresponding decrease in TGF-β levels.[1][3] This indicates that PGF2α can directly stimulate pro-fibrotic activities in fibroblasts, such as proliferation and collagen production, independent of TGF-β signaling.[3][6]

Signaling Pathway Diagram

References

- 1. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]

- 2. Iloprost suppresses connective tissue growth factor production in fibroblasts and in the skin of scleroderma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disruption of Prostaglandin F2 α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transforming growth factor-beta stimulation of lung fibroblast prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lung fibroblast alpha-smooth muscle actin expression and contractile phenotype in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 inhibits fibroblast to myofibroblast transition via E. prostanoid receptor 2 signaling and cyclic adenosine monophosphate elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchmap.jp [researchmap.jp]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

The Role of the Prostaglandin F Receptor (PTGFR) in the Pathogenesis of Lung Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The underlying mechanisms driving the persistent activation of fibroblasts and excessive deposition of extracellular matrix (ECM) are not fully elucidated. Recent evidence has highlighted the critical role of the Prostaglandin (B15479496) F2α (PGF2α) receptor (PTGFR), also known as the FP receptor, in the pathogenesis of lung fibrosis. This technical guide provides an in-depth overview of the involvement of PTGFR in lung fibrosis, detailing its signaling pathways, its impact on fibroblast behavior, and its interplay with other pro-fibrotic mediators. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the molecular pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to PTGFR and its Ligand in Lung Fibrosis

The prostaglandin F2α (PGF2α) receptor, PTGFR, is a G protein-coupled receptor that mediates the biological effects of its ligand, PGF2α.[1] PGF2α is a bioactive eicosanoid synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[2][3] In the context of lung fibrosis, several lines of evidence point to a significant pro-fibrotic role for the PGF2α/PTGFR signaling axis. Notably, levels of PGF2α and its metabolites are elevated in the bronchoalveolar lavage fluid (BALF) and plasma of patients with IPF.[4] Furthermore, studies using preclinical models of pulmonary fibrosis have demonstrated that genetic deletion or pharmacological inhibition of PTGFR attenuates the development of fibrosis, highlighting it as a potential therapeutic target.[4][5]

The PTGFR Signaling Pathway in Lung Fibroblasts

Activation of PTGFR by PGF2α in lung fibroblasts initiates a signaling cascade that promotes a pro-fibrotic phenotype, characterized by increased proliferation and collagen production.[3] This signaling is notably independent of the transforming growth factor-beta (TGF-β) pathway, a well-established driver of fibrosis.[6] This independence suggests that targeting PTGFR could offer a therapeutic advantage, potentially complementing existing anti-fibrotic therapies that indirectly target TGF-β signaling.[5]

The primary downstream signaling pathway implicated in PTGFR-mediated fibroblast activation involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3][7][8] This pathway is a critical regulator of the actin cytoskeleton and is known to be involved in myofibroblast differentiation and contractility.[7][8]

Figure 1: PTGFR signaling cascade in lung fibroblasts.

PTGFR and Fibroblast Heterogeneity

Recent advances in single-cell RNA sequencing (scRNA-seq) have revealed significant heterogeneity within the lung fibroblast population.[4][9] Studies have shown that PTGFR is predominantly expressed in adventitial fibroblasts.[4][5] PGF2α signaling drives the reprogramming of these adventitial fibroblasts into an "inflammatory/transitional" cell state, which contributes to the fibrotic process.[4][5] This finding is crucial as it identifies a specific fibroblast subpopulation that is highly responsive to PTGFR-mediated pro-fibrotic signals.

Crosstalk with Other Pro-Fibrotic Pathways

While the PGF2α/PTGFR axis can act independently of TGF-β, the fibrotic microenvironment is a complex milieu of various signaling molecules.[6] There is emerging evidence of crosstalk between PTGFR and other pro-fibrotic pathways, such as those mediated by Platelet-Derived Growth Factor (PDGF) and Connective Tissue Growth Factor (CTGF).[2][10][11] Both PDGF and CTGF are potent mitogens for fibroblasts and stimulate ECM production.[11][12] Understanding the interplay between these pathways is essential for developing effective combination therapies.

Figure 2: Interplay of PTGFR with other pro-fibrotic pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the role of PTGFR in lung fibrosis.

Table 1: Effect of PTGFR Deletion on Fibrotic Endpoints in the SftpcI73T Mouse Model

| Endpoint | Wild-Type (SftpcI73T/Ptgfr+/+) | PTGFR Knockout (SftpcI73T/Ptgfr-/-) | Percent Reduction | Reference |

| Mortality | High | Gene dosage-dependent rescue | - | [5][13] |

| Soluble Collagen (BALF) | Increased | Significantly Reduced | 40-60% | [4] |

| Fibrillar Collagen Deposition | Increased | Significantly Reduced | 40-60% | [4] |

| Collagen Gene Expression (Col1a1, Col1a2) | Upregulated | Significantly Reduced | 40-60% | [4] |

Table 2: Effect of PTGFR Antagonists in the Bleomycin-Induced Lung Fibrosis Model

| Antagonist | Dose | Administration Route | Key Finding | Reference |

| OBE022 | Not specified | Not specified | Blocked fibrotic endpoints with an effect size similar to Nintedanib | [4] |

| BAY-6672 | Not specified | Not specified | Blocked fibrotic endpoints with an effect size similar to Nintedanib | [4] |

Detailed Experimental Protocols

Bleomycin-Induced Lung Fibrosis in Mice

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic therapies.[14][15][16]

Materials:

-

Bleomycin (B88199) sulfate (B86663) (e.g., from Sigma-Aldrich)

-

Sterile 0.9% saline

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Animal intubation platform and light source

-

20G intravenous catheter or equivalent for intratracheal instillation

-

C57BL/6 mice (8-12 weeks old)

Procedure:

-

Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Suspend the mouse by its upper incisors on the intubation platform at a 60-degree angle.

-

Gently pull the tongue to the side to visualize the glottis.

-

Carefully insert the catheter into the trachea, avoiding the esophagus. Proper placement can be confirmed by observing the condensation in the catheter during exhalation.

-

Instill a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in 50 µL of sterile saline directly into the lungs. Control animals receive 50 µL of sterile saline.

-

Remove the catheter and allow the mouse to recover on a warming pad.

-

Monitor the animals daily for weight loss and signs of distress.

-

Euthanize the mice at a predetermined time point (e.g., day 14 or 21 post-instillation) for tissue collection and analysis.[17][18]

Figure 3: Experimental workflow for bleomycin-induced lung fibrosis.

SftpcI73T Mouse Model of Spontaneous Lung Fibrosis

This genetically engineered mouse model expresses a mutation in the surfactant protein C gene, leading to spontaneous development of lung fibrosis that recapitulates many features of human IPF.[19][20][21][22]

Model Generation:

-

A knock-in mouse model with a tamoxifen-inducible Cre-LoxP system to regulate the expression of the SftpcI73T mutation.[20][23]

Induction of Fibrosis:

-

Administer tamoxifen (B1202) (e.g., 75 mg/kg, intraperitoneally) to adult SftpcI73T mice for 5 consecutive days to induce Cre recombinase activity and subsequent expression of the mutant Sftpc allele.

-

Monitor the mice for the development of the fibrotic phenotype, which typically occurs over several weeks to months.[20][21]

Analysis:

-

Assess lung function, histology, and molecular markers of fibrosis at various time points after tamoxifen induction.

Primary Human Lung Fibroblast Culture

Isolating and culturing primary human lung fibroblasts is essential for in vitro studies of fibrotic mechanisms.[1][3]

Materials:

-

Human lung tissue (from non-fibrotic or fibrotic regions)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and 1% penicillin-streptomycin

-

Collagenase type I

-

DNase I

-

Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Mince the lung tissue into small pieces (1-2 mm³).

-

Digest the tissue with a solution of collagenase and DNase I in DMEM for 30-60 minutes at 37°C with gentle agitation.

-

Neutralize the enzyme activity with DMEM containing 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the cell pellet in complete DMEM.

-

Plate the cells in T75 flasks and incubate at 37°C in a 5% CO₂ humidified incubator.

-

Allow the fibroblasts to adhere and grow. Non-adherent cells can be removed by changing the medium after 24 hours.

-

Subculture the fibroblasts when they reach 80-90% confluency using trypsin-EDTA.[24]

In Vitro Fibroblast Proliferation and Collagen Production Assays

These assays are fundamental for assessing the pro-fibrotic effects of stimuli like PGF2α and the efficacy of potential inhibitors.[25][26][27][28]

Proliferation Assay (e.g., BrdU or MTT assay):

-

Seed primary human lung fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.

-

Treat the cells with PGF2α (e.g., 1 µM) with or without a PTGFR antagonist for 24-48 hours.

-

Assess cell proliferation using a commercially available BrdU or MTT assay kit according to the manufacturer's instructions.

Collagen Production Assay (e.g., Sirius Red Assay):

-

Seed and treat fibroblasts as described for the proliferation assay.

-

After the treatment period, collect the cell culture supernatant and lyse the cells.

-

Quantify the amount of soluble collagen in the supernatant and cell lysate using a Sirius Red-based colorimetric assay.[25][26] This involves the binding of Sirius Red dye to collagen, followed by elution and measurement of the absorbance.

Conclusion and Future Directions

The PGF2α/PTGFR signaling pathway represents a significant, TGF-β-independent driver of lung fibrosis. Its specific role in the reprogramming of adventitial fibroblasts makes it an attractive and specific target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced role of PTGFR in the complex pathogenesis of IPF and to accelerate the development of novel anti-fibrotic therapies targeting this pathway. Future research should focus on further elucidating the downstream effectors of PTGFR signaling, comprehensively mapping its crosstalk with other pro-fibrotic pathways, and validating the therapeutic potential of PTGFR antagonists in clinically relevant models of lung fibrosis.

References

- 1. Application of a High-Content Screening Assay Utilizing Primary Human Lung Fibroblasts to Identify Antifibrotic Drugs for Rapid Repurposing in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Disruption of Prostaglandin F2α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]

- 6. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rnd3/p190RhoGAP pathway regulates RhoA activity in idiopathic pulmonary fibrosis fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disruption of Prostaglandin F2 α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oatext.com [oatext.com]

- 19. Lung injury and fibrosis induced by a mutant form of surfactant protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JCI - Expression of mutant Sftpc in murine alveolar epithelia drives spontaneous lung fibrosis [jci.org]